molecular formula C20H20N4O2 B2636678 6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202421-91-6

6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2636678
M. Wt: 348.406
InChI Key: OIZIZSAZPJTLTB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species . This suggests that it may undergo various chemical reactions in biological systems.

Scientific Research Applications

Synthesis and Characterization

The compound 6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one belongs to a class of synthetic analogs that include indoles and azetidinones, known for their broad pharmacological activities. Research has demonstrated that these compounds exhibit a wide range of antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi. Notably, para-nitro substituted derivatives have been identified as potent antimicrobial agents (S. Padmini et al., 2015).

Biological Activities

The structural framework of 6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is conducive to biological activities. Compounds containing indolyl azetidinones, for instance, have been synthesized and evaluated for their anti-inflammatory activities. These compounds, derived through condensation and subsequent reactions involving indolyl and azetidinones, have shown promising anti-inflammatory properties when compared with non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their potential in therapeutic applications (R. Kalsi et al., 1990).

Antimicrobial and Antioxidant Evaluation

Further extending the utility of compounds with indole and azetidinone moieties, studies have synthesized and evaluated the antimicrobial and antioxidant activities of related structures. These compounds have been found effective against a variety of microbial species, with certain derivatives exhibiting strong antioxidant properties. This research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents (A. R. Saundane et al., 2012).

Antileishmanial Activity

Compounds structurally related to 6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one have also been explored for their antileishmanial activities. Specific azetidin-2-ones have demonstrated significant activity against Leishmania major, suggesting their potential as antileishmanial agents. This is particularly noteworthy as some compounds showed activity levels comparable to that of amphotericin B, a clinically used antileishmanial drug (G. S. Singh et al., 2012).

properties

IUPAC Name

6-cyclopropyl-2-[[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19-8-7-17(14-5-6-14)22-24(19)12-13-10-23(11-13)20(26)16-9-21-18-4-2-1-3-15(16)18/h1-4,7-9,13-14,21H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZIZSAZPJTLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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